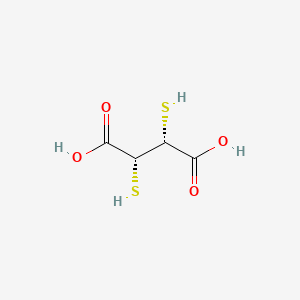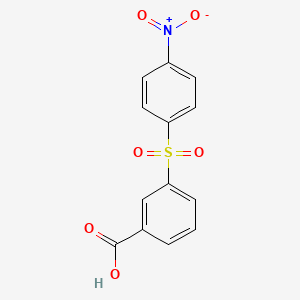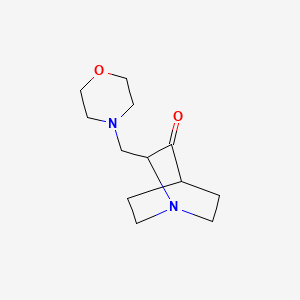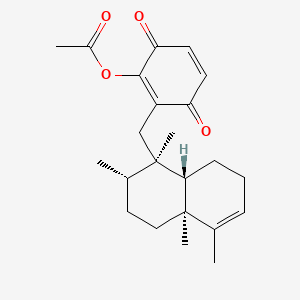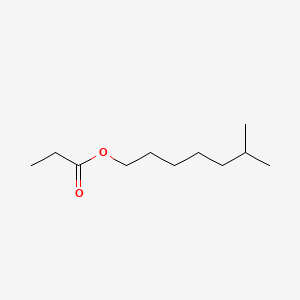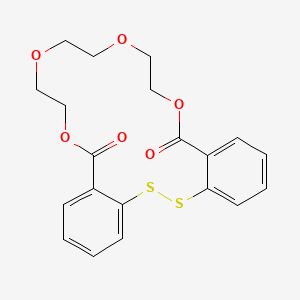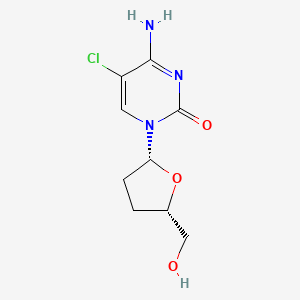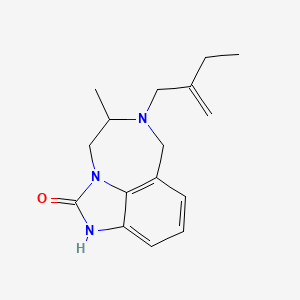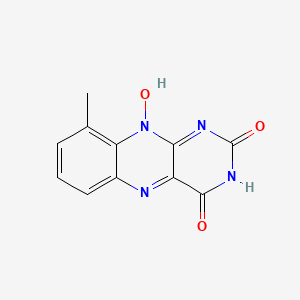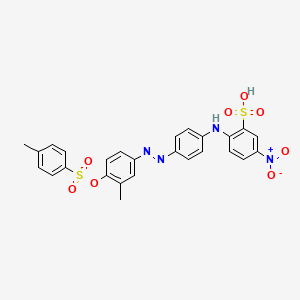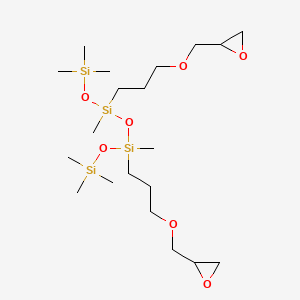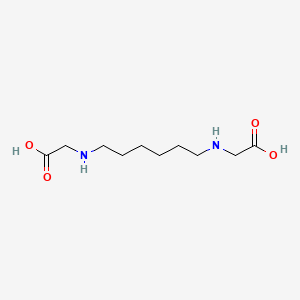
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((6-((Carboxymethyl)amino)hexyl)amino)acetic acid: is a chemical compound with the molecular formula C10H21BrN2O4. This compound is known for its unique structure, which includes a carboxymethyl group and a hexyl chain. It has various applications in scientific research and industry due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Chemistry: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.
Biology: In biological research, this compound is used as a reagent for the modification of proteins and peptides. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The hexyl chain can interact with hydrophobic regions of proteins, affecting their stability and activity. These interactions can modulate enzyme activity and receptor binding, making the compound useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
6-aminohexanoic acid: This compound has a similar hexyl chain but lacks the carboxymethyl group. It is used as an antifibrinolytic agent in medicine.
N-(2-carboxyethyl)glycine: This compound has a similar carboxymethyl group but a shorter chain. It is used in biochemical research as a chelating agent.
Uniqueness: ((6-((Carboxymethyl)amino)hexyl)amino)acetic acid is unique due to its combination of a carboxymethyl group and a hexyl chain. This structure allows it to interact with a wide range of molecular targets, making it versatile in scientific research and industrial applications.
Propriétés
Numéro CAS |
6951-97-9 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-[6-(carboxymethylamino)hexylamino]acetic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)7-11-5-3-1-2-4-6-12-8-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
Clé InChI |
SQPOMVKLKKVXOI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNCC(=O)O)CCNCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


